
Vedaclidine tartrate
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Overview
Description
Vedaclidine tartrate is a novel muscarinic analgesic.
Scientific Research Applications
Pain Management
Antihyperalgesic Effects
Research has demonstrated that Vedaclidine exhibits significant antihyperalgesic effects in models of central sensitization. In studies involving formalin and carrageenan tests, Vedaclidine produced dose-dependent reductions in mechanical and thermal hyperalgesia. Its effects were synergistic with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating its potential as a complementary treatment for neuropathic and inflammatory pain states .
Clinical Implications
The efficacy of Vedaclidine in managing pain suggests its potential application in clinical settings for patients suffering from chronic pain conditions, including neuropathic pain. The drug's ability to provide analgesia without the high risk of dependence associated with opioids makes it a promising candidate for further development .
Comparative Efficacy
To better understand the therapeutic potential of Vedaclidine tartrate compared to other analgesics, the following table summarizes key characteristics:
Characteristic | This compound | Morphine | Ketoprofen |
---|---|---|---|
Mechanism of Action | Mixed agonist/antagonist | Opioid receptor agonist | NSAID |
Analgesic Potency | >3x morphine | Standard | Moderate |
Dependence Risk | Low | High | Low |
Side Effects | Salivation, tremor | Constipation, nausea | Gastrointestinal issues |
Clinical Applications | Neuropathic pain | Severe acute pain | Inflammatory pain |
Future Research Directions
Ongoing research into this compound will focus on:
- Clinical Trials: Evaluating the safety and efficacy of Vedaclidine in human subjects suffering from chronic pain and cancer-related pain.
- Mechanistic Studies: Understanding the specific pathways through which Vedaclidine exerts its effects on muscarinic receptors.
- Combination Therapies: Exploring the synergistic effects of Vedaclidine with other analgesics or anticancer agents.
Properties
CAS No. |
141575-51-1 |
---|---|
Molecular Formula |
C17H27N3O6S2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1 |
InChI Key |
KLWOCMMRVISIQR-RFVHGSKJSA-N |
SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
141575-51-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vedaclidine tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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